molecular formula C14H22Cl2N2 B2907005 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 1853217-59-0

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Cat. No.: B2907005
CAS No.: 1853217-59-0
M. Wt: 289.24
InChI Key: WTOBSNRUSHWRGL-UHFFFAOYSA-N
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Description

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a hybrid structure combining two privileged scaffolds: the 1,2,3,4-tetrahydroisoquinoline (THIQ) and the piperidine rings . The THIQ core is a common structural motif in a wide range of biologically active natural products and synthetic pharmaceuticals, known for its diverse pharmacological profiles . This compound serves as a versatile building block or intermediate for researchers designing and synthesizing novel molecules. Compounds incorporating the THIQ structure have been investigated for a broad spectrum of biological activities, including antimicrobial , anti-tubercular , and antitumor properties . Furthermore, the THIQ scaffold has been explored in central nervous system (CNS) drug discovery, with research into targets such as the 5-hydroxytryptamine receptor and the serotonin transporter (SERT) . The piperidine moiety is also a prevalent feature in many drugs and is frequently utilized to modulate the physicochemical properties and potency of lead compounds. Researchers can utilize this dihydrochloride salt to explore structure-activity relationships (SAR) and develop new therapeutic agents for various diseases. This product is intended for research and development applications in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-piperidin-4-yl-1,2,3,4-tetrahydroisoquinoline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11;;/h1-2,9,11,15-16H,3-8,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOBSNRUSHWRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=C(CNCC3)C=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves multiple steps, starting with the reaction of piperidine with appropriate precursors to form the desired structure. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is carefully controlled to ensure consistency and purity of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions: 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it an important component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Substituents Key Features Biological Activity Reference
Target Compound : 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride Piperidin-4-yl at position 6 High solubility (dihydrochloride salt), potential for receptor binding via piperidine moiety Limited direct activity data; structural similarity suggests possible PPARγ or opioid receptor interaction
Compound 26s : 7-(2-Diethylamino-5-methyloxazol-4-ylmethoxy)-2-[(E)-3-(2-furyl)acryloyl]-6-(tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline Tetrazol-5-yl at position 6; oxazolylmethoxy at position 7 Enhanced PPARγ partial agonist activity due to tetrazole and acryloyl groups Potent PPARγ activation (EC₅₀ < 100 nM)
Compound 34 : (3R)-7-Hydroxy-N-(2-piperidin-1-ylethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride Hydroxy at position 7; piperidinylethyl carboxamide at position 3 Selective κ-opioid receptor antagonist High selectivity for κ-opioid receptors (Ki < 10 nM)
6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride Bromo at position 6 Electron-withdrawing substituent alters electronic properties Limited agonist activity; used as synthetic intermediate
2-(Piperidin-4-yl)pyridine dihydrochloride Pyridine core instead of tetrahydroisoquinoline Reduced planarity compared to bicyclic systems Unknown pharmacological activity; industrial applications

Pharmacological Profiles

  • PPARγ Agonism : Derivatives with tetrazole or oxazole substituents (e.g., Compound 26s) exhibit potent PPARγ partial agonist activity, whereas the target compound lacks these groups, suggesting reduced efficacy in this pathway .
  • Opioid Receptor Interaction : Compound 34’s carboxamide and hydroxy groups confer κ-opioid receptor selectivity, a feature absent in the target compound due to differing substituents .

Physicochemical Properties

Property Target Compound Compound 26s Compound 34 6-Bromo Derivative
Molecular Weight 297.25 g/mol ~550 g/mol (estimated) ~450 g/mol (estimated) 248.55 g/mol
Solubility High (dihydrochloride salt) Moderate (neutral tetrazole) High (dihydrochloride salt) Low (bromo substituent)
Melting Point Not reported 316.4°C (analogous bromo derivative) Not reported 316.4°C

Key Research Findings

  • Selectivity vs. Potency : While the target compound’s piperidinyl group may enhance binding to amine receptors, its lack of PPARγ-activating substituents (e.g., tetrazole) limits its utility in metabolic disorders .
  • Safety Considerations : Structural analogs like MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) highlight the critical impact of substituents on neurotoxicity, underscoring the need for rigorous safety profiling .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, and how can its purity be validated?

  • Methodological Answer : The synthesis typically involves coupling piperidine derivatives with tetrahydroisoquinoline scaffolds via reductive amination or nucleophilic substitution. Key reagents include sodium borohydride (reduction) or hydrogen peroxide (oxidation), depending on the functional group transformations required . Purity validation employs HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight and absence of side products. Nuclear magnetic resonance (NMR; ¹H and ¹³C) is critical for structural elucidation, particularly to verify the absence of regioisomers .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, general protocols for similar dihydrochloride salts include:

  • Use of fume hoods and PPE (gloves, lab coats, goggles) to prevent inhalation or skin contact.
  • Storage in airtight containers at 2–8°C under inert gas (e.g., argon) to avoid hygroscopic degradation.
  • Emergency measures: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Q. How is the compound’s solubility profile determined, and which solvents are optimal for biological assays?

  • Methodological Answer : Solubility is assessed via shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). For cellular assays, stock solutions in DMSO (≤1% v/v) are preferred to avoid cytotoxicity. Aqueous solubility is enhanced using cyclodextrin-based formulations or co-solvents like polyethylene glycol (PEG-400) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energy-efficient pathways. Coupled with cheminformatics tools (e.g., ICReDD’s reaction path search), researchers can narrow optimal conditions (temperature, solvent, catalyst) before experimental validation . For example, density functional theory (DFT) at the B3LYP/6-31G* level has been used to model piperidine ring conformations in similar compounds .

Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line heterogeneity, incubation time). Mitigation strategies:

  • Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
  • Validate target engagement via orthogonal methods (e.g., SPR for binding affinity, enzymatic assays for inhibition).
  • Control for off-target effects using CRISPR knockouts or competitive inhibitors .

Q. How can statistical design of experiments (DoE) improve yield in large-scale synthesis?

  • Methodological Answer : DoE (e.g., factorial or Box-Behnken designs) identifies critical parameters (e.g., reagent stoichiometry, temperature). For instance, a 3² factorial design can optimize coupling reactions by varying equivalents of piperidine precursors and reaction time, reducing trial runs by 50% while maximizing yield . Response surface methodology (RSM) further refines nonlinear relationships between variables .

Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., GPCRs)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, k_d) using immobilized receptors.
  • Cryo-EM : Resolves binding conformations at near-atomic resolution for structural insights.
  • Fluorescence Polarization : Measures displacement of fluorescent ligands in competitive assays .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Methodological Answer :

  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS/MS.
  • Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial electrical resistance (TEER).
  • Plasma Protein Binding : Equilibrium dialysis to determine free fraction (fu) .

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